molecular formula C15H15ClN2 B1310123 N-(3-(Phenylamino)allylidene)aniline hydrochloride CAS No. 50328-50-2

N-(3-(Phenylamino)allylidene)aniline hydrochloride

Cat. No. B1310123
CAS RN: 50328-50-2
M. Wt: 258.74 g/mol
InChI Key: PBKBURVPAHHUIK-AVUWLFEKSA-N
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Description

N-(3-(Phenylamino)allylidene)aniline hydrochloride, also known as PDGFR tyrosine kinase inhibitor, is a molecular compound that has been extensively researched in the fields of medicine and chemistry. It is a useful research chemical and can be used as an organic synthesis intermediate and pharmaceutical intermediate .


Molecular Structure Analysis

The molecular formula of N-(3-(Phenylamino)allylidene)aniline hydrochloride is C15H15ClN2 . Its molecular weight is 258.74 g/mol. The InChI code is 1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-13,16H;1H/b12-7+,17-13+; .


Physical And Chemical Properties Analysis

N-(3-(Phenylamino)allylidene)aniline hydrochloride is a solid substance . Its boiling point is 391.7 ℃ at 760 mmHg . The melting point is greater than 230 ℃ .

Scientific Research Applications

Luminescent Materials

This compound has shown potential in the development of luminescent materials due to its strong solid-state fluorescence. It could be used to create a range of high-performance luminescent films and OLED devices, adding new elements to the applications of luminescent materials .

OLED Devices

The compound’s ability to form highly ordered layered structures with different substituents has been revealed through crystallographic data. This suggests a new type of halogen bond-driven self-assembly mechanism that restricts intramolecular motion, which could be advantageous in constructing full-spectrum emission systems ranging from green to red. These properties show great potential for use in OLEDs .

Safety and Hazards

N-(3-(Phenylamino)allylidene)aniline hydrochloride is classified as a warning signal word. It has hazard statements H302. The precautionary statements include P501-P270-P264-P301+P312+P330 .

properties

IUPAC Name

N-[(E)-3-phenyliminoprop-1-enyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-13,16H;1H/b12-7+,17-13?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKBURVPAHHUIK-AVUWLFEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=CC=NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C=NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30892076
Record name N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline hydrochloride (1:1)
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Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(Phenylamino)allylidene)aniline hydrochloride

CAS RN

50328-50-2, 28140-60-5, 58467-94-0
Record name Benzenamine, N-(3-(phenylamino)-2-propen-1-ylidene)-, hydrochloride (1:?)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:?)
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Record name N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30892076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(phenylamino)allylidene]aniline monohydrochloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.406
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Record name N-[3-(phenylamino)allylidene]aniline hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the AIE characteristics of N-(3-(Phenylamino)allylidene)aniline hydrochloride and how do they compare to traditional AIE skeletons?

A1: N-(3-(Phenylamino)allylidene)aniline hydrochloride exhibits strong solid-state emission with an absolute quantum yield of up to 69.5%, a large Stokes shift, and typical AIE characteristics []. This is significant because traditional AIE skeletons often suffer from low luminous efficiency and difficult modification. This new skeleton overcomes these limitations, offering high yield synthesis and versatile modification options, ranging from simple to complex and symmetrical to asymmetrical structures []. This allows for the development of a wide range of luminescent materials with tailored properties.

Q2: What is the self-assembly mechanism of N-(3-(Phenylamino)allylidene)aniline hydrochloride and how does it contribute to its AIE properties?

A2: Crystallographic data reveals that N-(3-(Phenylamino)allylidene)aniline hydrochloride molecules self-assemble into highly ordered structures, including layers, rods, petals, hollow pipes, and helices []. This self-assembly is driven by a novel halogen bond mechanism, which restricts intramolecular motion and contributes to the strong AIE emission observed in the solid state [].

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